N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
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Overview
Description
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a complex organic compound that features an indole core, a piperidine ring, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final product is obtained by coupling the indole derivative with N-methyl-phenylacetamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, modulating their activity and leading to the observed biological effects . The piperidine ring and phenylacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, used in plant growth and development studies.
N-methyl-2-oxo-2-phenylacetamide: A simpler analog without the piperidine ring, used in various organic synthesis applications.
Piperidine derivatives: Compounds with a piperidine ring, used in medicinal chemistry for their biological activities.
Uniqueness
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is unique due to its combination of an indole core, piperidine ring, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-25(18-10-4-2-5-11-18)24(30)23(29)20-16-27(21-13-7-6-12-19(20)21)17-22(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIYHZJWHNEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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